Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a formyl group, a carboxylate ester, and a tert-butoxycarbonyl-protected aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Formyl Group: The formyl group can be introduced via a Vilsmeier-Haack reaction, where the pyridine derivative is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Esterification: The carboxylic acid group on the pyridine ring can be esterified using methanol and a strong acid catalyst like sulfuric acid.
Protection of the Amino Group: The aminoethyl group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency and efficiency.
Types of Reactions:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).
Major Products:
Oxidation: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-carboxypyridine-2-carboxylate.
Reduction: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-hydroxymethylpyridine-2-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the tert-butoxycarbonyl group is cleaved in vivo to release the active aminoethyl compound. The formyl group can interact with biological targets, such as enzymes or receptors, through hydrogen bonding or covalent modification, thereby modulating their activity .
Comparison with Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar tert-butoxycarbonyl-protected amino group but differs in the presence of a hydroxyl and phenyl group instead of the formyl and pyridine ring.
N-(tert-Butoxycarbonyl)ethanolamine: This compound has a tert-butoxycarbonyl-protected amino group and an ethanolamine backbone, lacking the pyridine ring and formyl group.
Uniqueness: Methyl 6-[2-[(tert-butoxycarbonyl)amino]ethyl]-4-formylpyridine-2-carboxylate is unique due to its combination of a pyridine ring, formyl group, and tert-butoxycarbonyl-protected aminoethyl group
Properties
Molecular Formula |
C15H20N2O5 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
methyl 4-formyl-6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H20N2O5/c1-15(2,3)22-14(20)16-6-5-11-7-10(9-18)8-12(17-11)13(19)21-4/h7-9H,5-6H2,1-4H3,(H,16,20) |
InChI Key |
ZEDYASQZUAQMKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NC(=CC(=C1)C=O)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.